5-amino-2-bromopyridine-4-carbonitrile
CAS No.: 1384080-97-0
Cat. No.: VC11632306
Molecular Formula: C6H4BrN3
Molecular Weight: 198
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1384080-97-0 |
---|---|
Molecular Formula | C6H4BrN3 |
Molecular Weight | 198 |
Introduction
Structural and Nomenclature Considerations
5-Amino-2-bromopyridine-4-carbonitrile (C₆H₃BrN₃) belongs to the bromopyridine family, characterized by a pyridine ring substituted with bromine, amino, and cyano groups. Its IUPAC name derives from the positions of these substituents: bromine at carbon 2, amino at carbon 5, and cyano at carbon 4. This substitution pattern creates a unique electronic environment, influencing reactivity and intermolecular interactions.
Comparative Molecular Properties
Table 1 contrasts key properties of 5-amino-2-bromopyridine-4-carbonitrile with related compounds:
The cyano group's electron-withdrawing effect likely reduces basicity compared to 2-amino-4-bromopyridine, while bromine's steric bulk may hinder nucleophilic substitution at position 2.
Synthetic Pathways and Reaction Mechanisms
Although no direct synthesis of 5-amino-2-bromopyridine-4-carbonitrile is documented, extrapolation from analogous reactions suggests viable routes:
Hofmann Degradation Adaptation
The patent CN105153023A details 2-amino-4-bromopyridine synthesis via Hofmann degradation of 4-bromopyridine-2-methane amide. Adapting this method could involve:
-
Cyano Group Introduction: Prior to amination, installing a cyano group at position 4 via nucleophilic substitution or catalytic cyanation.
-
Regioselective Bromination: Directed bromination using Lewis acids to ensure position 2 selectivity.
-
Amination Optimization: Protecting the cyano group during ammonia treatment to prevent side reactions .
Reaction challenges include managing competing substituent effects—the cyano group's electron deficiency may deactivate the ring toward electrophilic bromination, necessitating harsh conditions that risk functional group degradation.
Physicochemical Properties and Stability
Thermal Behavior
Based on 5-bromopyrimidine-2-carbonitrile data , the target compound likely decomposes above 300°C. Predicted boiling points (317–340°C) align with bromopyridine derivatives' volatility profiles.
Solubility and Partitioning
-
Aqueous Systems: Low water solubility (estimated logP ≈ 1.8) due to aromatic bromine and cyano groups .
-
Organic Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and moderate in dichloromethane .
Spectroscopic Signatures
-
IR Spectroscopy: Expected peaks at ~2220 cm⁻¹ (C≡N stretch), 3350–3450 cm⁻¹ (N-H stretch), and 550–650 cm⁻¹ (C-Br) .
-
NMR: Anticipated ¹H NMR shifts: δ 8.2–8.5 (H-3, H-6), δ 6.1–6.3 (H-5 adjacent to -NH₂) .
Applications in Pharmaceutical Chemistry
While 5-amino-2-bromopyridine-4-carbonitrile itself lacks documented applications, its structural analogs demonstrate therapeutic relevance:
Antibacterial Agents
2-Amino-4-bromopyridine derivatives exhibit Gram-positive antibacterial activity . Introducing a cyano group may improve membrane permeability and target binding affinity.
Future Research Directions
-
Synthetic Route Validation: Optimizing cyanation-amination sequences using flow chemistry to enhance yield.
-
Crystallographic Studies: X-ray diffraction to confirm substitution patterns and intermolecular interactions.
-
Pharmacological Profiling: In silico screening against cancer targets (e.g., EGFR, VEGFR) followed by in vitro validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume